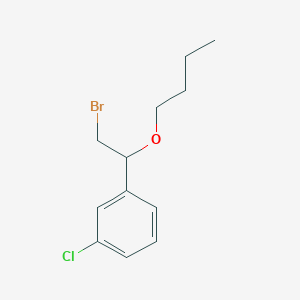

1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene

Description

Significance and Context in Contemporary Organic Chemistry

Halogenated butoxyethyl aromatic compounds are a specific subclass of organohalides that feature a butoxyethyl group and at least one halogen atom attached to an aromatic ring. These compounds are often key intermediates in the synthesis of more complex molecules. The presence of both ether and halide functionalities provides multiple reactive sites, allowing for a variety of chemical transformations. The study of such compounds contributes to the development of new synthetic methodologies and the discovery of molecules with novel properties. The general perception that organohalogen compounds are solely anthropogenic has been revised, with over 5,000 naturally occurring organohalogens now identified. researchgate.net

Structural Features and Functional Group Interplay of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene

The molecule this compound possesses a unique combination of functional groups that dictate its chemical behavior. The structure includes a benzene (B151609) ring substituted with a chlorine atom at the meta position. A butoxyethyl chain is also attached to the ring, with a bromine atom on the second carbon of the ethyl group.

The interplay between these functional groups is crucial. The chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. The butoxyethyl group, particularly the ether oxygen, can influence the molecule's polarity and hydrogen bonding capabilities. The bromine atom on the alkyl chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions. The carbon-halogen bonds are polarized, with partial positive charges on the carbon and partial negative charges on the halogens. libretexts.org

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Aromatic Ring | 3-chlorophenyl group |

| Halogen Substituents | Chlorine on the aromatic ring, Bromine on the alkyl chain |

| Alkyl Chain | 2-Bromo-1-butoxyethyl |

Overview of Academic Research Trajectories for Complex Organohalides

Academic research on complex organohalides is a vibrant and evolving field. A significant area of investigation involves their use as building blocks in organic synthesis. The strategic placement of different halogens allows for selective reactions, enabling the construction of intricate molecular architectures. For instance, the differential reactivity of aryl chlorides and alkyl bromides can be exploited in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Another major research trajectory is the exploration of the biological activities of complex organohalides. Many pharmaceuticals and agrochemicals contain halogen atoms, which can enhance their efficacy, metabolic stability, and lipophilicity. Researchers are continually designing and synthesizing novel organohalide compounds to investigate their potential as therapeutic agents or for other life science applications. The discovery of naturally occurring organohalogens has surged, with approximately 8,400 known compounds to date. nih.gov

Due to its structure, this compound could be a valuable intermediate in the synthesis of various target molecules. The bromine atom can be readily displaced by a range of nucleophiles, while the chlorinated aromatic ring can participate in reactions such as Suzuki or Buchwald-Hartwig couplings.

While specific research findings on this compound are not widely published, its structural motifs are present in compounds of interest in medicinal chemistry and materials science. For comparison, the related compound 1-(2-bromoethyl)-3-chlorobenzene has known physical and spectral properties.

Table 2: Physicochemical Properties of a Related Compound: 1-(2-Bromoethyl)-3-chlorobenzene

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrCl |

| Molecular Weight | 219.51 g/mol |

| Boiling Point | 239.3 °C at 760 mmHg lookchem.com |

| Density | 1.489 g/cm³ lookchem.com |

The study of complex organohalides like this compound is driven by the quest for new materials and molecules with specific functions. The reactivity of its distinct functional groups allows for diverse synthetic transformations, making it a potentially useful, albeit not extensively documented, compound in the broader landscape of organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrClO |

|---|---|

Molecular Weight |

291.61 g/mol |

IUPAC Name |

1-(2-bromo-1-butoxyethyl)-3-chlorobenzene |

InChI |

InChI=1S/C12H16BrClO/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |

InChI Key |

PKVWVMMQRJSDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CBr)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Bromo 1 Butoxyethyl 3 Chlorobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene, two primary disconnection strategies are considered: the formation of the C(aryl)-C(alkyl) bond and the formation of the C(alkyl)-O(ether) bond.

This approach focuses on creating the bond between the 3-chlorophenyl ring and the butoxyethyl side chain. This can be achieved through classical electrophilic aromatic substitution reactions or modern transition metal-catalyzed cross-coupling methods.

The Friedel-Crafts alkylation is a classic method for forming aryl-alkyl bonds. orgoreview.com In this approach, an appropriate alkyl halide, acting as an electrophile, reacts with an aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve reacting 3-chlorobenzene with a suitable 2-bromo-1-butoxyethyl derivative.

However, traditional Friedel-Crafts alkylations are often plagued by several limitations, including the potential for carbocation rearrangements, which can lead to a mixture of products, and the fact that the product is often more reactive than the starting material, leading to overalkylation. lumenlearning.com The presence of a deactivating chloro group on the benzene (B151609) ring also reduces its nucleophilicity, making the reaction more challenging. lumenlearning.com Modern variations of the Friedel-Crafts reaction utilize more sophisticated catalysts and reaction conditions to overcome these challenges, aiming for higher selectivity and yields. nih.govethz.ch For instance, using milder Lewis acids or employing specific directing groups can help control the regioselectivity of the alkylation.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Alkylation

| Lewis Acid | Activity | Selectivity | Environmental Concerns |

| AlCl₃ | High | Low | High |

| FeCl₃ | Moderate | Moderate | Moderate |

| BF₃ | Moderate | High | Moderate |

| ZnCl₂ | Low | High | Low |

This table provides a general comparison of common Lewis acids used in Friedel-Crafts alkylation reactions.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful and versatile method for forming C-C bonds. nih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. nih.govresearchgate.net

For the synthesis of this compound, a plausible cross-coupling strategy would involve the reaction of a 3-chlorophenyl organometallic species (e.g., a Grignard reagent or an organoboron compound) with a 1,2-dihalo-1-butoxyethane derivative. Alternatively, a 3-chlorohalobenzene could be coupled with an organometallic reagent derived from the butoxyethyl fragment. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. uwindsor.ca The development of highly active and selective catalysts has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates with excellent functional group tolerance. nih.gov

Table 2: Overview of Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Halide | Catalyst |

| Suzuki Coupling | Organoboron | Aryl/Vinyl Halide | Palladium |

| Negishi Coupling | Organozinc | Aryl/Vinyl/Alkyl Halide | Palladium or Nickel |

| Kumada Coupling | Grignard Reagent | Aryl/Vinyl Halide | Palladium or Nickel |

| Stille Coupling | Organotin | Aryl/Vinyl Halide | Palladium |

This table summarizes key features of several widely used cross-coupling reactions relevant to C(aryl)-C(alkyl) bond formation.

This retrosynthetic approach targets the formation of the ether linkage as the key bond-forming step. This is a common and reliable strategy for the synthesis of ethers.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. edubirdie.commasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comchem-station.com In the context of synthesizing this compound, this would entail reacting the sodium or potassium salt of 1-(3-chlorophenyl)-2-bromoethanol with butyl bromide.

To ensure the success of the Williamson ether synthesis, it is crucial to use a strong base to completely deprotonate the alcohol, forming the alkoxide. edubirdie.com The choice of solvent is also important, with polar aprotic solvents generally favoring the SN2 reaction. chem-station.com A key consideration is the potential for competing elimination reactions, especially with secondary or sterically hindered alkyl halides. masterorganicchemistry.com

In addition to the classical Williamson synthesis, modern catalytic methods for etherification have been developed. These approaches often utilize transition metal catalysts to facilitate the C-O bond formation under milder conditions and with a broader substrate scope. nih.govchemrxiv.org For example, copper-catalyzed and iron-catalyzed etherification reactions have been reported, offering alternatives to the traditional base-mediated methods. nih.govacs.org These catalytic systems can sometimes overcome the limitations of the Williamson synthesis, such as the need for strongly basic conditions. Catalytic approaches can also offer improved selectivity and functional group tolerance. academie-sciences.frnih.gov

Table 3: Comparison of Ether Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | Basic | Broad scope, reliable | Strong base required, potential for elimination |

| Catalytic Etherification | Alcohol, Alkyl Halide, Catalyst | Often milder | Milder conditions, potentially higher selectivity | Catalyst cost and sensitivity |

This table provides a comparative overview of the Williamson ether synthesis and modern catalytic etherification methods.

C(alkyl)-Br Bond Introduction Strategies

A critical step in the synthesis of the target compound is the formation of the carbon-bromine bond on the butoxyethyl side chain. This transformation must be achieved without affecting the chloro-substituted aromatic ring or other functional groups. Two primary strategies are employed: the direct, selective bromination of an aliphatic C-H bond and the conversion of a pre-existing functional group via halogen exchange.

Directly converting a C-H bond on the aliphatic side chain to a C-Br bond is an atom-economical approach, but it presents significant challenges in controlling the site of halogenation. acs.org Unactivated C(sp³)–H bonds are generally inert, and their ubiquity in a molecule can lead to a mixture of products. nih.gov Modern methodologies have overcome these challenges through radical-mediated processes that offer high levels of selectivity. acs.orgnih.gov

One prominent approach involves the use of N-bromoamide reagents, such as N-bromosuccinimide (NBS) or other specialized N-bromoamides, often in the presence of a radical initiator like light (photobromination) or AIBN. acs.orgresearchgate.net These reactions proceed through a radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from the aliphatic chain. The selectivity is governed by the stability of the resulting carbon radical (tertiary > secondary > primary). In the precursor to this compound, which is 1-(1-butoxyethyl)-3-chlorobenzene, the two potential sites for bromination are the C1 and C2 positions of the ethyl chain. The C1 position is also a benzylic position, which would typically be more reactive. However, steric hindrance and the electronic effects of the butoxy group influence the final regioselectivity.

Recent advancements have demonstrated highly selective intermolecular C–H brominations using N-bromoamides and visible light, which can proceed with the substrate as the limiting reagent, a crucial factor for complex molecule synthesis. acs.orgnih.gov Another strategy for achieving high selectivity involves using directing groups. Copper-catalyzed systems, for instance, can achieve selective C–H bromination at positions distal (e.g., γ or δ) to a directing group within the substrate molecule. nih.gov

Table 1: Comparison of Reagents for Selective Aliphatic Bromination

| Reagent/System | Mechanism | Selectivity | Conditions | Advantages |

| N-Bromoamides + Visible Light | Radical-mediated C-H abstraction | High steric and electronic selectivity; favors less hindered sites. acs.org | Room temperature, household lamp irradiation. researchgate.net | Mild conditions, high efficiency, substrate can be the limiting reagent. acs.org |

| Br₂ + UV Light | Free radical chain | Follows radical stability (3° > 2° > 1°); can be less selective for complex substrates. | UV irradiation, often in a non-polar solvent like CCl₄. | Inexpensive reagent. |

| Cu(II)/Phenanthroline + BrN₃ | Metal-catalyzed radical reaction | Directed by functional groups (e.g., amides, amines) to distal C-H bonds. nih.gov | In situ generation of BrN₃ from NBS and TMSN₃. nih.gov | High regioselectivity at specific positions relative to a directing group. nih.gov |

An alternative and often more predictable method for introducing the bromine atom is through a halogen exchange reaction, a type of nucleophilic substitution. This approach involves synthesizing a precursor where the target bromine position is occupied by a different, more readily available halogen (like chlorine) or another good leaving group (like a tosylate or mesylate).

The Finkelstein reaction is the archetypal halogen exchange, commonly used to prepare alkyl iodides from alkyl chlorides or bromides by reaction with sodium iodide in acetone. youtube.com The principle can be adapted to synthesize alkyl bromides. For instance, an alkyl chloride can be converted to an alkyl bromide by reacting it with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr). societechimiquedefrance.fr The choice of solvent is critical; a solvent in which the reactant salt (e.g., LiBr) is soluble but the product salt (e.g., LiCl) is not can drive the reaction to completion according to Le Châtelier's principle. youtube.com

In the context of synthesizing this compound, this pathway would likely start from the corresponding alcohol, 1-(1-butoxy-2-hydroxyethyl)-3-chlorobenzene. The hydroxyl group can be converted into an excellent leaving group (e.g., tosylate) or first converted to an alkyl chloride using a reagent like thionyl chloride (SOCl₂). Subsequent reaction with a bromide source would then yield the final product. While classic Finkelstein-type reactions are common for alkyl halides, metal-catalyzed versions have been developed for aryl and vinyl halides, highlighting the ongoing evolution of these transformations. frontiersin.orgnih.gov

Table 2: Conditions for Halogen Exchange on Alkyl Precursors

| Precursor Functional Group | Reagent for Bromination | Typical Conditions | Mechanism | Notes |

| Alkyl Chloride (-Cl) | Sodium Bromide (NaBr) in Acetone | Refluxing acetone | Sₙ2 | Equilibrium-driven; less effective than for iodides due to solubility. |

| Alkyl Chloride (-Cl) | Lithium Bromide (LiBr) in THF | Refluxing THF | Sₙ2 | LiCl is less soluble in THF than LiBr, helping to drive the reaction. |

| Alcohol (-OH) | Phosphorus Tribromide (PBr₃) | 0 °C to room temperature, often in ether or pyridine. | Sₙ2 | Direct conversion of primary and secondary alcohols to alkyl bromides. |

| Alcohol (-OH) | Carbon Tetrabromide (CBr₄) + Triphenylphosphine (PPh₃) | Room temperature, in a solvent like DCM or acetonitrile. | Sₙ2 (Appel Reaction) | Mild conditions, good for a wide range of alcohols. organic-chemistry.org |

| Tosylate (-OTs) | Magnesium Bromide (MgBr₂) | Ether or other aprotic polar solvent. | Sₙ2 | Two-step process: alcohol tosylation followed by substitution. |

Forward Synthesis Pathways and Procedural Optimizations

These pathways involve the stepwise introduction of functional groups onto a simpler starting material. The sequence of these steps is crucial for managing directing group effects and functional group compatibility.

This common strategy begins with a substituted benzene ring, such as chlorobenzene (B131634) or 1,3-dichlorobenzene. The key challenge is the regioselective introduction of the side chain. The chlorine atom on the benzene ring is an ortho-, para-director for electrophilic aromatic substitution, yet it is deactivating. To achieve the required meta-substitution pattern, a Friedel-Crafts acylation is often employed.

A plausible synthetic sequence is outlined below:

Friedel-Crafts Acylation: Chlorobenzene is acylated with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction predominantly yields p-chloroacetophenone, but the meta isomer, 3-chloroacetophenone, can be formed and separated or synthesized via alternative routes.

Reduction: The ketone of 3-chloroacetophenone is reduced to a secondary alcohol, 1-(3-chlorophenyl)ethanol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Williamson Ether Synthesis: The resulting alcohol is converted to its alkoxide with a base (e.g., sodium hydride, NaH) and then reacted with 1-bromobutane (B133212) to form the butoxy ether, yielding 1-(1-butoxyethyl)-3-chlorobenzene.

Side-Chain Bromination: The final step is the selective bromination of the aliphatic side chain, as discussed in section 2.1.3.1, for instance, using NBS and a light source to install the bromine at the C2 position.

This sequential approach allows for building complexity step-by-step, but regioselectivity in the initial aromatic functionalization step can be a challenge. acs.orgresearchgate.net

Table 3: Pathway Starting from Aromatic Core

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | Chlorobenzene | Acetyl Chloride, AlCl₃ | 3-Chloroacetophenone |

| 2 | Ketone Reduction | 3-Chloroacetophenone | NaBH₄, Methanol | 1-(3-Chlorophenyl)ethanol |

| 3 | Williamson Ether Synthesis | 1-(3-Chlorophenyl)ethanol | NaH, 1-Bromobutane | 1-(1-Butoxyethyl)-3-chlorobenzene |

| 4 | Radical Bromination | 1-(1-Butoxyethyl)-3-chlorobenzene | N-Bromosuccinimide (NBS), Light | This compound |

An alternative strategy involves constructing the C₁₂H₁₆BrClO side chain first and then coupling it with the aromatic ring. This approach is central to diversity-oriented synthesis, where complex fragments are prepared and then attached to various scaffolds. nih.gov

This pathway offers advantages in cases where the desired aromatic substitution pattern is difficult to achieve through direct electrophilic substitution. The synthesis could proceed as follows:

Fragment Synthesis: A suitable butoxyethyl fragment is synthesized. For example, vinyl butyl ether could be hydrobrominated to yield 2-bromo-1-butoxyethane.

Organometallic Formation: An organometallic reagent of the aromatic core is prepared. For instance, 1-bromo-3-chlorobenzene (B44181) can be treated with magnesium to form the Grignard reagent, (3-chlorophenyl)magnesium bromide.

Coupling Reaction: The Grignard reagent is reacted with a suitable electrophilic version of the side-chain precursor. For example, reaction with 1-butoxy-2-bromoethane is possible, or alternatively, the Grignard reagent could open an epoxide like 2-butoxymethyl-oxirane. Reaction with an aldehyde, butoxyacetaldehyde, followed by bromination of the resulting secondary alcohol is another viable route.

Table 4: Pathway Starting from Fragment Assembly

| Step | Reaction Type | Starting Material(s) | Key Reagents | Product |

| 1 | Grignard Formation | 1-Bromo-3-chlorobenzene | Mg, Dry Ether/THF | (3-Chlorophenyl)magnesium bromide |

| 2 | Nucleophilic Addition | (3-Chlorophenyl)magnesium bromide + Butoxyacetaldehyde | Dry Ether/THF, then H₃O⁺ workup | 1-(3-Chlorophenyl)-2-butoxyethanol |

| 3 | Alcohol Bromination | 1-(3-Chlorophenyl)-2-butoxyethanol | PBr₃ or CBr₄/PPh₃ | 1-(1-Bromo-2-butoxyethyl)-3-chlorobenzene |

| 4 | Isomer Consideration | This route leads to an isomer. | A different fragment is needed. | A different fragment is needed. |

Note: The sequence described leads to an isomer. A successful fragment assembly would require a different synthon, such as reacting (3-chlorophenyl)magnesium bromide with an α-bromo ether like 1-bromo-1-butoxyethane, which is a more complex coupling. This highlights the synthetic challenges in choosing appropriate fragments.

Stereoselective Synthesis of Chiral Butoxyethyl Moiety

Achieving stereocontrol in the synthesis of the 1-(2-bromo-1-butoxyethyl) group is critical for producing enantiomerically pure this compound. This can be approached by creating the chiral centers through reactions like enantioselective bromination or by building the carbon skeleton using asymmetric alkylation methods guided by a chiral auxiliary.

Enantioselective bromination reactions offer a direct method for installing the bromine atom with a defined stereochemistry. A powerful strategy for this is bromocycloetherification, where an alkene-containing alcohol undergoes cyclization initiated by an electrophilic bromine source, concurrently forming a bromo-substituted ether. nih.govnih.gov

The development of cooperative catalyst systems has been a breakthrough in this area. One such system employs a combination of an achiral Lewis base and a chiral Brønsted acid, such as a chiral phosphoric acid. nih.govnih.gov This dual-catalyst approach can afford high enantioselectivities in the cyclization of substrates like 5-arylpentenols. nih.gov The Lewis base activates the bromine source, while the chiral Brønsted acid controls the stereochemical environment during the nucleophilic attack of the hydroxyl group.

Another effective method involves chiral anionic phase-transfer catalysis. rawdatalibrary.net This system can be applied to the asymmetric bromocycloetherification of olefinic alcohols, producing various brominated heterocyclic compounds with excellent yields and high enantiomeric excess (ee). rawdatalibrary.netresearchgate.net In a potential application for synthesizing the target compound's core, a precursor like 1-(3-chlorophenyl)but-3-en-1-ol (B2803637) could be subjected to these conditions to stereoselectively install the bromo and butoxy groups.

Table 1: Comparison of Catalytic Systems for Enantioselective Bromocycloetherification of Olefinic Alcohols Data is illustrative of performance in analogous systems.

| Catalyst System | Chiral Component | Bromine Source | Typical Substrate | Achieved Enantiomeric Excess (ee) | Reference |

| Binary Cooperative Catalysis | Chiral Phosphoric Acid (TRIP) | N-Bromosuccinimide (NBS) | 5-arylpentenols | Up to 92% | nih.govnih.gov |

| Anionic Phase-Transfer Catalysis | Chiral Phosphate Anion | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Mono-functional benzo-cyclic alkenes | Up to 99% | rawdatalibrary.netresearchgate.net |

Asymmetric alkylation provides an alternative route to establishing the chiral centers of the butoxyethyl group. This strategy often relies on the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. ethz.ch

One of the most well-established methods is the Myers asymmetric alkylation, which uses pseudoephedrine as a chiral auxiliary. synarchive.comnih.gov In this approach, a carboxylic acid is converted to a pseudoephedrine amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, controlled by the chiral scaffold. synarchive.comnih.gov For the synthesis of this compound, a butoxyacetic acid derivative could be attached to the pseudoephedrine auxiliary, followed by stereoselective alkylation with a bromomethylating agent.

Evans' oxazolidinone auxiliaries are another powerful tool for stereoselective alkylation and aldol (B89426) reactions. harvard.edu An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, leading to high diastereoselectivity. harvard.edu

Table 2: Examples of Chiral Auxiliaries in Asymmetric Alkylation Data is illustrative of performance in analogous systems.

| Chiral Auxiliary | Typical Base | Electrophile | Diastereomeric Ratio (dr) | Reference |

| Pseudoephedrine | Lithium diisopropylamide (LDA) | Alkyl Halides | 98:2 to ≥99:1 | nih.gov |

| Evans' Oxazolidinones | Sodium bis(trimethylsilyl)amide (NaHMDS) | Benzyl Bromide | >99:1 | harvard.edu |

| SAMP/RAMP Hydrazones | Lithium diisopropylamide (LDA) | Alkyl Iodides | ≥95% de |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental footprint of chemical manufacturing. uniroma1.it This involves strategies such as using less hazardous solvents, employing catalytic reagents to improve atom economy, and designing solvent-free reaction conditions. acsgcipr.org

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. cmu.edu For bromination reactions, several greener alternatives to traditional chlorinated solvents have been developed.

Solvent-free methodologies represent an ideal scenario. acgpubs.org Mechanochemistry, where reactions are induced by grinding solid reactants together, has been successfully used for bromofunctionalization reactions using N-bromoimide reagents, completely avoiding the need for a solvent. proquest.com Another approach uses solid organic ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), which can act as both the bromine source and the reaction medium under thermal or microwave conditions. acgpubs.org

When a solvent is necessary, environmentally benign options are preferred. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. hrpub.org Aqueous systems using reagents like AlBr₃-Br₂ have been developed for the efficient bromination of aromatic compounds. hrpub.org For reactions requiring nonpolar media, solvents like heptane (B126788) can be a greener substitute for chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) in certain bromination protocols. proquest.com

Table 3: Comparison of Solvent Systems for Bromination Reactions

| Solvent System | Description | Advantages | Disadvantages | Reference |

| Traditional (e.g., CCl₄, CHCl₃) | Chlorinated organic solvents | Good solubility for many reagents | Toxic, environmentally persistent | - |

| Solvent-Free (Mechanochemistry) | Mechanical grinding of solid reagents | No solvent waste, high efficiency | Limited to solid-state reactions | proquest.com |

| Benign (e.g., Water) | Use of water as the reaction medium | Non-toxic, non-flammable, low cost | Poor solubility for nonpolar substrates | hrpub.org |

| Benign (e.g., Heptane) | Aliphatic hydrocarbon solvent | Lower toxicity than chlorinated solvents, allows easy product separation | Flammable, less versatile than polar solvents | proquest.com |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.comwikipedia.org Syntheses with high atom economy are inherently "greener" as they generate less waste. Catalytic reactions are a cornerstone of improving atom economy because the catalyst is only needed in small amounts and is not consumed in the reaction. acs.org

The choice of brominating agent also significantly impacts atom economy. While molecular bromine (Br₂) has a 100% atom economy in addition reactions, its use in substitution reactions generates HBr as a byproduct. Reagents like N-bromosuccinimide (NBS) have lower atom economy due to the succinimide (B58015) byproduct. acsgcipr.org However, catalytic methods that can regenerate the active bromine species or utilize bromide salts with a catalytic amount of an oxidant can offer a greener pathway by minimizing the stoichiometric use of reagents. nih.gov The ultimate goal is to design reactions, such as addition reactions, where all reactant atoms are incorporated into the product. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromo 1 Butoxyethyl 3 Chlorobenzene

Reactivity of the Aliphatic Bromine Atom

The carbon-bromine (C-Br) bond is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group (bromide ion, Br⁻). This inherent reactivity makes the aliphatic bromine atom the focal point for transformations of the molecule.

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. pressbooks.publibretexts.org The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is determined by the substrate structure, the nature of the nucleophile, and the reaction conditions. savemyexams.comyoutube.com

For 1-(2-bromo-1-butoxyethyl)-3-chlorobenzene, the bromine is on a primary carbon. Primary alkyl halides strongly favor the SN2 mechanism because the formation of a primary carbocation, which would be required for an SN1 pathway, is highly energetically unfavorable. chemist.sgchemicalnote.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide group departs. chemicalnote.com This process is known as a bimolecular nucleophilic substitution. savemyexams.com

In an intermolecular reaction, the nucleophile is a separate chemical species. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. dalalinstitute.com Strong, unhindered nucleophiles are most effective. For instance, reaction with sodium hydroxide (B78521) would yield 1-(1-butoxy-2-hydroxyethyl)-3-chlorobenzene.

The steric hindrance around the reaction center plays a crucial role in SN2 reactions. chemicalnote.com In this compound, the β-carbon is substituted with both a butoxy and a 3-chlorophenyl group. This substitution creates steric bulk that can hinder the backside attack of the nucleophile on the α-carbon, potentially slowing the reaction rate compared to less hindered primary bromides like ethyl bromide. youtube.com

| Nucleophile | Product | Solvent | Relative Rate |

|---|---|---|---|

| OH⁻ (Hydroxide) | 1-(1-Butoxy-2-hydroxyethyl)-3-chlorobenzene | Ethanol/Water | Moderate |

| CN⁻ (Cyanide) | 3-(3-Chlorophenyl)-3-butoxypropanenitrile | DMSO | Moderate to Fast |

| CH₃O⁻ (Methoxide) | 1-(1-Butoxy-2-methoxyethyl)-3-chlorobenzene | Methanol | Moderate |

| N₃⁻ (Azide) | 1-(2-Azido-1-butoxyethyl)-3-chlorobenzene | DMF | Fast |

The structure of this compound is well-suited for intramolecular reactions, where a part of the molecule itself acts as the nucleophile. youtube.com The oxygen atom of the butoxy group, with its lone pairs of electrons, can act as an internal nucleophile. This is an example of neighboring group participation.

This intramolecular SN2 reaction would involve the butoxy oxygen attacking the carbon bearing the bromine atom. youtube.com Such cyclizations are kinetically favored when they result in the formation of stable five- or six-membered rings. In this case, the attack of the ether oxygen would lead to the formation of a five-membered tetrahydrofuran (B95107) ring derivative, specifically 2-(3-chlorophenyl)-3-propyltetrahydrofuran, with the expulsion of the bromide ion. nih.govnih.gov This type of reaction is often rapid because the nucleophile and electrophile are held in close proximity within the same molecule. youtube.com

Elimination Reactions (E1/E2)

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene (an olefinic product). dalalinstitute.commasterorganicchemistry.com The mechanism can be bimolecular (E2) or unimolecular (E1). lumenlearning.com

Given that the substrate is a primary bromide, the E1 mechanism is highly unlikely for the same reason the SN1 mechanism is disfavored—the instability of the primary carbocation intermediate. ksu.edu.salibretexts.org Therefore, elimination would proceed via the E2 mechanism, which requires a strong base. dalalinstitute.com The E2 reaction is a concerted, one-step process where the base removes a proton from the β-carbon while the C-Br bond breaks and the carbon-carbon double bond forms. dalalinstitute.comlumenlearning.com

For an E2 reaction to occur, a strong, often sterically hindered, base is required to favor elimination over the competing SN2 reaction. youtube.com Examples of such bases include potassium tert-butoxide (KOC(CH₃)₃). khanacademy.org The base abstracts a proton from the carbon adjacent to the one carrying the bromine (the β-carbon). In this compound, there is only one β-carbon with a hydrogen atom that can be removed.

The elimination of hydrogen bromide (HBr) from this molecule would lead to the formation of a single olefinic product: 1-(1-butoxyvinyl)-3-chlorobenzene .

| Reagent/Base | Conditions | Major Product Type | Major Product Name |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol, 50°C | Substitution (SN2) | 1-(1-Butoxy-2-ethoxyethyl)-3-chlorobenzene |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol (B103910), 70°C | Elimination (E2) | 1-(1-Butoxyvinyl)-3-chlorobenzene |

Regioselectivity refers to the preference for forming a double bond in one direction over another when multiple β-hydrogens are available. chemistrysteps.com In the case of this compound, there is only one β-carbon that has protons available for abstraction. Therefore, only one constitutional isomer of the alkene can be formed, and regioselectivity is not a factor. acs.orgmsu.edu

Stereoselectivity concerns the preferential formation of one stereoisomer over another (e.g., E vs. Z or cis vs. trans). youtube.comchemistrysteps.com For the product, 1-(1-butoxyvinyl)-3-chlorobenzene, the double bond is terminal (i.e., on a =CH₂ group). As a result, no E/Z isomerism is possible, and stereoselectivity is not applicable to this specific elimination reaction. libretexts.orglibretexts.org

Radical Reactions and Reductive Transformations

The presence of two carbon-halogen bonds, one aliphatic and one aromatic, provides distinct sites for radical reactions and reductive processes. The significant difference in bond dissociation energy between the C(sp³)-Br and C(sp²)-Cl bonds is the primary determinant of the compound's chemoselectivity in these transformations.

Single-electron transfer (SET) is a fundamental step in many chemical transformations, including the formation of organometallic reagents and certain reduction reactions. In the case of this compound, the initial SET event would preferentially involve the weaker aliphatic carbon-bromine bond. When reacting with a potent one-electron reductant, such as an alkali metal or a low-valent transition metal complex, an electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is predominantly associated with the C-Br bond.

This transfer leads to the formation of a radical anion, which rapidly fragments to produce a carbon-centered radical at the secondary benzylic position and a bromide anion. The fate of this radical intermediate depends on the reaction conditions, but it can participate in hydrogen atom abstraction, dimerization, or further reduction to a carbanion.

Reductive dehalogenation aims to replace a halogen atom with a hydrogen atom. For this compound, selective dehalogenation is highly feasible.

Catalytic Hydrogenation: This method typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas or a transfer agent). Under mild conditions, this process can selectively cleave the more labile C(sp³)-Br bond while leaving the more robust C(sp²)-Cl bond and the butoxy ether linkage intact. More forcing conditions would be required to reduce the aromatic chlorine.

Metal-Based Reductions: Reagents like zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst can effectively reduce alkyl halides. These conditions are generally mild enough to ensure the selective removal of the bromine atom over the chlorine atom.

Radical-Based Reductions: Reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) are classic tools for dehalogenation. The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom, generating a carbon-centered radical that subsequently abstracts a hydrogen atom from another molecule of Bu₃SnH.

Table 1: Comparison of Bond Dissociation Energies (BDE) and Implications for Selectivity

| Bond Type | Typical BDE (kcal/mol) | Reactivity in Reductive Processes |

|---|---|---|

| Aliphatic C-Br | ~70 | High: Preferentially cleaved in SET and reductive dehalogenation. walisongo.ac.id |

| Aromatic C-Cl | ~96 | Low: Requires more forcing conditions for cleavage. walisongo.ac.id |

Organometallic Reactions for C-C Bond Formation

The halogen atoms on this compound serve as crucial handles for constructing new carbon-carbon bonds through the formation of organometallic intermediates and participation in cross-coupling reactions.

The preparation of a Grignard reagent from an organohalide involves the oxidative insertion of magnesium metal into the carbon-halogen bond. wvu.edulibretexts.org For a dihalide like this compound, the reaction is highly chemoselective. The magnesium will exclusively insert into the significantly weaker and more reactive aliphatic C-Br bond, leaving the aromatic C-Cl bond untouched. walisongo.ac.id This is because the bond dissociation energy of the C-Br bond is much lower than that of the C-Cl bond. walisongo.ac.id

The resulting Grignard reagent, 1-(1-butoxy-2-(magnesiobromo)ethyl)-3-chlorobenzene, possesses a highly nucleophilic carbon atom. This powerful nucleophile can react with a wide array of electrophiles to form new C-C bonds. wvu.edumnstate.edu

Examples of Subsequent Reactions:

Reaction with Aldehydes and Ketones: Addition to aldehydes or ketones yields secondary and tertiary alcohols, respectively.

Reaction with Esters: The reaction with esters typically involves a double addition, as the initial ketone intermediate is also reactive towards the Grignard reagent, ultimately producing a tertiary alcohol. wvu.edu

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent followed by an acidic workup provides the corresponding carboxylic acid.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. The two distinct halogen atoms in this compound offer the potential for selective or sequential couplings.

Aromatic C-Cl Bond: The chlorobenzene (B131634) moiety is a suitable substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl structures or attaching alkyl/vinyl groups to the aromatic ring.

Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst and a base.

Other Couplings: The C-Cl bond can also participate in Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and cyanation reactions. Generally, the coupling of aryl chlorides requires more specialized and electron-rich phosphine (B1218219) ligands and stronger bases compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.

Aliphatic C-Br Bond: While traditional palladium catalysts are often more effective for sp²-hybridized carbons, modern advancements allow for the coupling of sp³-hybridized alkyl bromides.

Negishi and Suzuki Couplings: With appropriate nickel or palladium catalysts and specific ligands, the secondary alkyl bromide can be coupled with organozinc or organoboron reagents.

Photoredox/Dual Catalysis: A growing field involves the use of photoredox catalysis, often in conjunction with a nickel catalyst, to facilitate the coupling of sp³-hybridized alkyl halides with various partners. gelest.com This approach uses light to generate a radical intermediate from the C-Br bond, which then enters the catalytic cycle. gelest.com

The differential reactivity allows for sequential cross-coupling strategies, where one site (e.g., the C-Cl) is reacted first under specific conditions, followed by a second coupling at the other site (the C-Br) using a different catalytic system.

Table 2: Potential Cross-Coupling Reactions and Conditions

| Reaction Site | Coupling Reaction | Typical Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Aromatic C-Cl | Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ |

| Aromatic C-Cl | Heck | Styrene (B11656) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Aliphatic C-Br | Negishi | Alkylzinc Halide | Pd₂(dba)₃, SPhos |

| Aliphatic C-Br | Photoredox/Ni Dual Catalysis | Arylboronic Acid | NiBr₂·diglyme, Ir photocatalyst, dtbbpy |

Reactivity of the Butoxy Ether Linkage

The butoxy ether linkage in this compound is generally the most stable and least reactive functional group in the molecule under neutral or basic conditions. Ethers are known for their chemical inertness, which makes them excellent solvents for many reactions, including the Grignard reagent formation discussed above.

However, under specific and typically harsh conditions, the ether bond can be cleaved:

Strong Acid Cleavage: Treatment with strong, non-oxidizing acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures can cleave the ether. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on one of the adjacent carbon atoms. In this case, cleavage would likely produce 1-butanol (B46404) and a halogenated derivative of the ethyl-3-chlorobenzene side chain.

Oxidative Cleavage: While resistant to mild oxidizing agents, very strong oxidizing conditions can potentially lead to the degradation of the ether side chain.

The ether's lone pair of electrons can also play a role in chelation, potentially coordinating to the magnesium atom of the Grignard reagent or to a transition metal catalyst in cross-coupling reactions. This intramolecular coordination could influence the rate and selectivity of reactions occurring at the adjacent carbon centers. However, for most synthetic transformations, the butoxy group is considered a robust and non-participating moiety.

Ether Cleavage Reactions

Ethers are generally characterized by their chemical stability and are often unreactive towards many reagents, which is why they are frequently used as solvents in chemical reactions. libretexts.orglibretexts.orgopenstax.org However, the carbon-oxygen bond of an ether can be cleaved under specific, typically harsh, conditions, most commonly involving strong acids. libretexts.orglibretexts.org The cleavage of this compound can proceed through different mechanisms depending on the reagents and conditions employed.

The cleavage of ethers with strong Brønsted acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a classic transformation. masterorganicchemistry.commasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. libretexts.org The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol).

Mechanism:

Protonation: The ether oxygen atom is reversibly protonated by the strong acid to form an oxonium ion intermediate. This makes the leaving group an alcohol (ROH), which is much more stable than an alkoxide ion (RO⁻). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻ or I⁻), attacks one of the carbon atoms adjacent to the oxygen. masterorganicchemistry.com

The specific pathway of the nucleophilic attack, either SN1 or SN2, depends on the structure of the groups attached to the oxygen. wikipedia.orgsciencemadness.org

SN2 Mechanism: If the alkyl groups are primary or secondary, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com

SN1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation, and the cleavage occurs through an SN1 mechanism. libretexts.orglibretexts.org

For this compound, the ether linkage is between a primary carbon (of the n-butoxy group) and a secondary, benzylic carbon (of the ethyl group attached to the ring). This presents two possibilities for cleavage:

Attack at the primary carbon: Nucleophilic attack by a bromide ion at the less hindered primary carbon of the butoxy group would follow an SN2 pathway, yielding 1-bromobutane (B133212) and 1-(3-chlorophenyl)-2-bromoethanol.

Attack at the secondary, benzylic carbon: The carbon attached to the chlorobenzene ring is both secondary and benzylic. Cleavage at this site could proceed via an SN1 mechanism due to the potential for the formation of a resonance-stabilized benzylic carbocation. This would yield butanol and 1-(1,2-dibromoethyl)-3-chlorobenzene.

Given that SN2 reactions favor less hindered sites, attack at the primary carbon of the butoxy group is a highly probable pathway. libretexts.orgopenstax.org

| Cleavage Site | Proposed Mechanism | Expected Products |

| Primary Butyl C-O Bond | SN2 | 1-Bromobutane and 1-(3-Chlorophenyl)-2-bromoethanol |

| Secondary Benzylic C-O Bond | SN1 / SN2 | n-Butanol and 1-(1,2-Dibromoethyl)-3-chlorobenzene |

Lewis acids provide an alternative to Brønsted acids for ether cleavage and can offer different selectivity. Boron tribromide (BBr₃) is a powerful reagent for this purpose, capable of cleaving even relatively inert aryl methyl ethers. masterorganicchemistry.comyoutube.com

Mechanism with BBr₃:

Coordination: The reaction begins with the coordination of the electron-deficient boron atom to the lone pair of the ether oxygen, forming a complex.

Nucleophilic Attack: This coordination weakens the C-O bonds and facilitates a nucleophilic attack by a bromide ion, which can be delivered intramolecularly from the BBr₃ moiety or from another BBr₃ molecule. youtube.com This proceeds via an SN2-type mechanism.

Hydrolysis: The resulting bromo-borane intermediates are hydrolyzed during aqueous workup to yield the final alcohol and alkyl bromide products.

In the case of this compound, BBr₃ would likely attack the less sterically hindered butoxy group, leading to selective cleavage to form 1-(3-chlorophenyl)-2-bromoethanol after workup. Studies on nickel-catalyzed systems have also shown that Lewis acids like trimethylaluminium (AlMe₃) can dramatically accelerate the cleavage of aryl ether bonds, providing a mechanistic basis for milder catalytic approaches. nih.gov

Transformations Involving the Alpha-Carbon to Ether

The C-H bonds on the carbon atom immediately adjacent (in the alpha position) to the ether oxygen are activated, making them susceptible to functionalization. This reactivity is a cornerstone of modern synthetic chemistry. sigmaaldrich.comrsc.org

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation as it allows for the construction of complex molecules from simple precursors. sigmaaldrich.com The C-H bond at the alpha position to an ether oxygen is particularly reactive due to its lower bond dissociation energy and the ability of the adjacent oxygen to stabilize a radical or cationic intermediate. nih.gov

One common strategy involves hydrogen atom transfer (HAT) to generate an α-oxyalkyl radical. nih.govnih.gov This radical can then engage in a variety of coupling reactions. For this compound, the benzylic C-H bond is the most activated site for HAT, being influenced by both the adjacent oxygen and the aromatic ring. This selectivity allows for the introduction of new functional groups at this position. For example, photoredox catalysis can be used to generate the α-oxyalkyl radical, which can then be coupled with electron-deficient heteroarenes in a Minisci-type reaction. nih.gov

| Reaction Type | Reagents/Conditions | Expected Outcome for Target Compound |

| Photoredox-mediated α-Arylation | Photocatalyst, Light, Heteroarene | Coupling of the heteroarene at the benzylic carbon adjacent to the ether oxygen. |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light | Bromination at the benzylic C-H position. |

The alpha-carbon of an ether is also the most likely site of oxidation. In the presence of atmospheric oxygen, ethers with primary or secondary alkyl groups can form unstable and explosive hydroperoxides through a free-radical mechanism. libretexts.org

Controlled oxidation using specific chemical reagents can lead to more predictable outcomes. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the entire butoxyethyl side chain, ultimately yielding 3-chlorobenzoic acid. Milder oxidation, perhaps using reagents like chromium trioxide in acetic acid, might lead to the formation of an ester by oxidizing the alpha-carbon. rsc.org

Reactivity of the Chlorobenzene Moiety

The chlorobenzene portion of the molecule primarily undergoes electrophilic aromatic substitution, although its reactivity is modified by the presence of the substituents. Aryl halides are also known for their general lack of reactivity towards nucleophilic substitution under standard conditions. vedantu.com

The chlorine atom on the benzene (B151609) ring influences the reactivity in two opposing ways:

Inductive Effect (-I): As chlorine is more electronegative than carbon, it withdraws electron density from the benzene ring, deactivating it towards electrophilic attack. stackexchange.comquora.com

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions. stackexchange.com

The inductive effect is generally stronger than the resonance effect for halogens, meaning that chlorobenzene is less reactive than benzene towards electrophiles. stackexchange.comdoubtnut.com However, the resonance effect controls the regioselectivity, directing incoming electrophiles to the positions ortho and para to the chlorine atom. stackexchange.comdoubtnut.com

In this compound, the ring has two substituents: the chloro group at C3 and the alkyl ether group at C1.

The chloro group is deactivating and ortho, para-directing (to positions 2, 4, and 6).

The alkoxyethyl group is an activating, ortho, para-directing group (to positions 2, 4, and 6).

The combined effect of these two groups will direct new electrophiles primarily to positions 2, 4, and 6. Position 4 is para to the activating alkyl group and ortho to the deactivating chloro group. Position 6 is ortho to the activating group and ortho to the chloro group. Position 2 is ortho to both. Steric hindrance from the bulky butoxyethyl group might disfavor substitution at the 2 and 6 positions, potentially making the 4-position the most likely site for electrophilic attack.

| Electrophilic Aromatic Substitution | Reagents | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-(2-Bromo-1-butoxyethyl)-5-chloro-2-nitrobenzene and/or 1-(2-Bromo-1-butoxyethyl)-3-chloro-6-nitrobenzene and/or 1-(2-Bromo-1-butoxyethyl)-3-chloro-4-nitrobenzene |

| Halogenation | Br₂ / FeBr₃ | Bromo-substituted derivatives at positions 2, 4, or 6. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Alkylated derivatives at positions 2, 4, or 6 (may be subject to rearrangement and steric hindrance). |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of this substitution are heavily influenced by the nature of the substituents already present on the ring. msu.edu

The benzene ring of this compound bears two substituents: a chloro group at the C3 position and a 1-(2-bromo-1-butoxyethyl) group at the C1 position. Their combined electronic and steric effects determine the outcome of electrophilic attack.

Chloro Group: The chlorine atom is an electron-withdrawing group due to its high electronegativity, which deactivates the benzene ring towards electrophilic attack, making it less reactive than benzene itself. msu.edumasterorganicchemistry.com However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). msu.edu

1-(2-Bromo-1-butoxyethyl) Group: This is an alkyl group, which is generally considered an electron-donating group through an inductive effect. Electron-donating groups activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. masterorganicchemistry.com Alkyl groups are also ortho-, para-directors.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Products (Substitution at C4/C6) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-Bromo-1-butoxyethyl)-3-chloro-4-nitrobenzene and 1-(2-Bromo-1-butoxyethyl)-5-chloro-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(2-Bromo-1-butoxyethyl)-4-bromo-3-chlorobenzene and 1-(2-Bromo-1-butoxyethyl)-2-bromo-5-chlorobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-Acetyl-4-(2-bromo-1-butoxyethyl)-2-chlorobenzene and 1-Acetyl-2-(2-bromo-1-butoxyethyl)-4-chlorobenzene |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com This reaction is generally difficult for aryl halides unless the ring is activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In this compound, the leaving group is the chlorine atom. The substituents on the ring are a weakly deactivating chloro group and a weakly activating alkyl group. Neither of these is a strong electron-withdrawing group capable of sufficiently stabilizing the carbanionic intermediate required for the addition-elimination mechanism of SNAr. chemistrysteps.com Consequently, nucleophilic aromatic substitution at the C-Cl bond is not expected to occur under standard SNAr conditions and would require extremely harsh conditions of high temperature and pressure.

Metal-Catalyzed Aryl Halide Functionalization

Modern synthetic chemistry offers powerful alternatives for functionalizing aryl halides through metal-catalyzed cross-coupling reactions. researchgate.net These methods are often tolerant of various functional groups and can proceed under milder conditions than traditional substitution reactions. nih.gov

The C-Cl bond in aryl chlorides is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making its activation a challenge in palladium-catalyzed cross-coupling reactions. researchgate.netuwindsor.ca However, significant advances in catalyst design, particularly the development of catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, have enabled the effective coupling of unactivated aryl chlorides. researchgate.netnih.gov

The 3-chlorophenyl moiety of this compound can potentially undergo a variety of palladium-catalyzed transformations to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (R-B(OH)₂) | Pd(OAc)₂, P(t-Bu)₃ | C-C bond formation (Aryl-Aryl, Aryl-Alkyl) |

| Hiyama Coupling | Organosilane (R-Si(OR')₃) | Pd(OAc)₂, Ligand, F⁻ source | C-C bond formation (Aryl-Aryl, Aryl-Alkenyl) nih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Buchwald ligand | C-N bond formation (Arylamine) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | C-C bond formation (Aryl-Alkyne) |

The formation of Grignard reagents via the reaction of organohalides with magnesium metal is a classic organometallic reaction. youtube.com An alternative and often more functional-group-tolerant method is the halogen-magnesium exchange, where an organohalide is treated with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu

The this compound molecule contains an alkyl bromide in the side chain. Alkyl bromides readily react with magnesium metal in an ether solvent to form Grignard reagents. youtube.com This reaction involves the oxidative addition of magnesium into the carbon-bromine bond. youtube.com The resulting organomagnesium compound is a potent nucleophile and strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or CO₂. Given the higher reactivity of the C(alkyl)-Br bond compared to the C(aryl)-Cl bond, the formation of the Grignard reagent would occur selectively at the side chain.

Reaction Scheme:

Formation of Grignard Reagent: this compound + Mg → 1-(2-Magnesiobromo-1-butoxyethyl)-3-chlorobenzene

Reaction with an Electrophile (e.g., Acetone): 1-(2-Magnesiobromo-1-butoxyethyl)-3-chlorobenzene + (CH₃)₂CO → Subsequent acidic workup → 1-(2-(2-hydroxypropan-2-yl)-1-butoxyethyl)-3-chlorobenzene

Interplay and Chemoselectivity Among Multiple Functional Groups

The presence of three distinct reactive sites in this compound—the aromatic ring, the aryl chloride, and the alkyl bromide—raises important questions of chemoselectivity. The outcome of a given reaction will depend on the choice of reagents and conditions, which can be tuned to target a specific functional group.

Alkyl Bromide vs. Aryl Chloride: The C(sp³)-Br bond is significantly more reactive towards nucleophiles and organometallic reagent formation than the C(sp²)-Cl bond. Therefore, reactions such as nucleophilic substitution (e.g., with azide (B81097), cyanide, or amines) or Grignard formation will occur exclusively at the bromoethyl side chain, leaving the aryl chloride intact.

Aromatic Ring vs. Halides: Electrophilic aromatic substitution requires strong electrophiles and typically catalytic acidic conditions. These conditions are generally compatible with both the alkyl bromide and aryl chloride functionalities, allowing for selective modification of the aromatic ring. Conversely, the conditions for metal-catalyzed coupling at the C-Cl bond (palladium catalyst, base, ligand) are designed to be selective for the aryl halide and would not typically affect the alkyl bromide or initiate EAS.

Controlling Reactivity: By choosing the appropriate reaction type, one can selectively functionalize different parts of the molecule. For instance, a Suzuki coupling could be performed at the aryl chloride position first, followed by a nucleophilic substitution on the alkyl bromide. Alternatively, the Grignard reagent could be formed at the alkyl bromide and used in a subsequent reaction, with the aryl chloride and the aromatic ring remaining as latent functional handles for further transformations. This inherent orthogonality makes this compound a potentially versatile building block in multistep synthesis.

Competitive Reaction Pathways

The primary competitive pathways for this compound in the presence of a nucleophile or base are SN2 and E2 reactions.

Bimolecular Nucleophilic Substitution (SN2): In this pathway, a nucleophile directly attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step. This results in the formation of a new bond between the nucleophile and the carbon atom, with an inversion of stereochemistry if the carbon is chiral. Strong nucleophiles that are weak bases tend to favor the SN2 pathway. The steric hindrance around the reaction center is a critical factor; as a secondary benzylic halide, this compound is more sterically hindered than a primary halide, but still accessible to many nucleophiles. youtube.comchemistrysteps.com

Bimolecular Elimination (E2): In the E2 pathway, a base abstracts a proton from the carbon atom adjacent to the benzylic carbon (the β-carbon), while simultaneously, the C-Br bond breaks and a double bond forms between the α- and β-carbons. This is also a concerted process. Strong, sterically hindered bases are particularly effective at promoting E2 reactions, as they can more easily access the β-hydrogen than the sterically crowded electrophilic carbon. chemistrysteps.comnih.gov The presence of β-hydrogens in the ethyl portion of the side chain makes this pathway viable.

The competition between these two pathways is a central theme in the reactivity of this compound. The table below illustrates how different reagents can favor one pathway over the other for a generalized secondary alkyl halide, which serves as a model for the expected reactivity of this compound.

| Reagent | Primary Character | Favored Pathway | Expected Major Product with this compound |

|---|---|---|---|

| CH₃S⁻ | Strong Nucleophile, Weak Base | SN2 | 1-(1-Butoxy-2-(methylthio)ethyl)-3-chlorobenzene |

| ⁻CN | Good Nucleophile, Moderately Weak Base | SN2 | 3-(1-Butoxy-2-cyanoethyl)-3-chlorobenzene |

| CH₃O⁻ | Strong Nucleophile, Strong Base | Competition (SN2/E2) | Mixture of 1-(1-Butoxy-2-methoxyethyl)-3-chlorobenzene and 1-(1-Butoxyvinyl)-3-chlorobenzene |

| (CH₃)₃CO⁻ (tert-Butoxide) | Weak Nucleophile, Strong Sterically Hindered Base | E2 | 1-(1-Butoxyvinyl)-3-chlorobenzene |

Strategies for Selective Transformations

Controlling the outcome of reactions involving this compound to favor either substitution or elimination is a key synthetic challenge. Selectivity can be achieved by carefully manipulating the reaction conditions. youtube.comnih.gov

Favoring Nucleophilic Substitution (SN2): To achieve selective SN2 substitution, conditions should be chosen to minimize the competing E2 reaction. Key strategies include:

Choice of Nucleophile: Employing strong nucleophiles that are weak bases is the most effective strategy. Thiolates (RS⁻) and cyanide (⁻CN) are excellent examples. chemistrysteps.com

Temperature: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy than substitution reactions, so decreasing the temperature disfavors the E2 pathway to a greater extent. youtube.com

Solvent: Polar aprotic solvents, such as DMSO or acetone, are known to enhance the rate of SN2 reactions. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive. youtube.com

Favoring Elimination (E2): To promote the E2 pathway and synthesize the corresponding alkene, the following strategies are effective:

Choice of Base: The use of a strong, sterically hindered base is the most common and effective method. Potassium tert-butoxide (t-BuOK) is a classic example. Its bulk makes it difficult to act as a nucleophile at the secondary benzylic carbon, but it can readily abstract a less hindered β-hydrogen. chemistrysteps.comnist.gov

Temperature: Higher temperatures favor elimination reactions. The greater entropy change associated with elimination reactions often makes them more favorable at elevated temperatures. youtube.com

Solvent: Using the conjugate acid of the base as the solvent (e.g., tert-butanol for tert-butoxide) can also favor elimination. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and thus disfavoring the SN2 pathway. youtube.com

The following interactive table summarizes the strategic choices for directing the transformation of a model secondary benzylic halide, illustrating the principles applicable to this compound.

| Desired Outcome | Recommended Reagent Type | Recommended Temperature | Recommended Solvent Type |

|---|---|---|---|

| Substitution (SN2) | Strong Nucleophile / Weak Base (e.g., NaCN, NaSH) | Low | Polar Aprotic (e.g., DMSO, Acetone) |

| Elimination (E2) | Strong, Sterically Hindered Base (e.g., KOC(CH₃)₃) | High | Protic or Nonpolar (e.g., t-Butanol) |

By carefully selecting these parameters, a chemist can effectively control the reactivity of this compound to yield the desired product, whether it be from a substitution or an elimination pathway.

Based on a comprehensive search of scientific literature and chemical databases, there is no specific published research or spectral data available for the compound "this compound." Commercial listings for this chemical exist, but they are not accompanied by a CAS number or any experimental characterization data.

Therefore, it is not possible to provide the detailed, scientifically accurate article with research findings and data tables as requested in the outline. Generating such an article would require access to primary research data that has not been made public. Any attempt to describe the spectroscopic and spectrometric properties would be purely theoretical and would not constitute the "detailed research findings" required by the prompt.

Advanced Spectroscopic and Spectrometric Characterization for Research Purposes

Mass Spectrometry for Reaction Monitoring and Isomer Differentiation

GC-MS for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying individual components within a complex reaction mixture. In the context of synthesizing or utilizing 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene, GC-MS provides critical data on reaction efficiency, impurity profiling, and byproduct identification.

The process begins with the gas chromatograph, which separates volatile and semi-volatile compounds from the mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Compounds with different boiling points and polarities elute from the GC column at distinct retention times. As each separated component elutes, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint." For this compound, the mass spectrum would exhibit several characteristic features:

Isotopic Patterns: The presence of both chlorine (35Cl and 37Cl in an approximate 3:1 ratio) and bromine (79Br and 81Br in an approximate 1:1 ratio) creates a distinctive isotopic cluster for the molecular ion and any fragments containing these halogens. docbrown.infowhitman.eduwpmucdn.com This pattern is a key diagnostic tool for confirming the presence of the compound.

Molecular Ion Peak (M+): A peak corresponding to the intact molecular ion may be observed, though it might be weak due to the compound's susceptibility to fragmentation. miamioh.edu

Key Fragmentation Pathways: The fragmentation pattern provides structural information. Common cleavage points for this molecule include alpha-cleavage of the ether bond, loss of the butoxy group, and cleavage of the carbon-halogen bonds. miamioh.edulibretexts.org Aromatic compounds also characteristically form stable fragments like the tropylium ion. wpmucdn.com

By analyzing the retention time and the fragmentation pattern, researchers can unambiguously identify this compound and distinguish it from reactants, solvents, and byproducts in the reaction mixture.

Interactive Table 1: Predicted GC-MS Fragmentation Patterns for this compound

| Fragmentation Process | Description | Expected Key Fragment (m/z) | Characteristic Isotopic Pattern |

| Alpha-Cleavage (Ether) | Cleavage of the C-C bond adjacent to the ether oxygen. | Varies depending on which side of the ether cleaves. | Dependent on fragment composition. |

| Loss of Bromoethyl Group | Cleavage resulting in the loss of the CH(Br)CH₂ part. | Fragment corresponding to the 3-chlorophenyl-butoxy moiety. | Contains Cl pattern. |

| Loss of Butoxy Group | Cleavage of the C-O bond, losing the C₄H₉O radical. | Fragment corresponding to the 1-(2-bromoethyl)-3-chlorobenzene cation. | Contains both Cl and Br patterns. |

| Loss of Halogen Radical | Loss of a bromine or chlorine radical from the molecular ion. | [M-Br]⁺ and [M-Cl]⁺ | [M-Br]⁺ shows Cl pattern; [M-Cl]⁺ shows Br pattern. |

| Benzylic Cleavage | Cleavage at the bond beta to the aromatic ring. | Fragment corresponding to the 3-chlorobenzyl or tropylium ion (m/z 91). | May or may not contain Cl. |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Reaction Progress

IR and Raman spectroscopy are often used as complementary techniques. americanpharmaceuticalreview.com IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, making it particularly effective for identifying polar functional groups like the C-O ether linkage. mt.com In contrast, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is highly effective for analyzing non-polar, symmetric bonds and aromatic rings. mt.comyoutube.com

Characteristic Functional Group Frequencies and Environmental Sensitivity

Each functional group within this compound has characteristic vibrational frequencies. The precise position of these bands can be sensitive to the local chemical environment, shifting due to factors like solvent polarity, intermolecular interactions, or conformational changes.

Aromatic Ring: The 1,3-disubstituted (meta) benzene (B151609) ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹. openstax.orgorgchemboulder.com In-plane C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. openstax.orgorgchemboulder.com Strong C-H out-of-plane (oop) bending bands in the 690-900 cm⁻¹ range are particularly diagnostic of the substitution pattern. openstax.orgorgchemboulder.com

Aliphatic Chain: The butoxy and ethyl groups will display strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. vscht.cz

Ether Linkage: The C-O-C asymmetric stretching vibration produces a strong, characteristic band in the IR spectrum, typically in the 1000-1300 cm⁻¹ range. uc.edu

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum, generally below 800 cm⁻¹. vscht.czuc.edu The C-Br stretch typically occurs at a lower frequency than the C-Cl stretch due to the heavier mass of the bromine atom. americanpharmaceuticalreview.com

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 | Strong |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | 1400 - 1600 | Medium (often stronger in Raman) |

| C-O-C Ether | Asymmetric Stretch | 1000 - 1300 | 1000 - 1300 | Strong (IR) |

| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | Weak | Strong (IR) |

| C-Cl | Stretch | 600 - 800 | 600 - 800 | Strong |

| C-Br | Stretch | 500 - 600 | 200 - 300 | Strong |

In-situ IR for Reaction Monitoring

In-situ IR spectroscopy is a Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mt.commt.com By inserting a probe, typically based on Attenuated Total Reflectance (ATR) technology, directly into the reaction vessel, spectra can be collected continuously. nih.govyoutube.com

This technique provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comnih.gov For a reaction producing this compound, one could monitor the reaction progress by:

Tracking Reactant Consumption: Observing the decrease in the intensity of a characteristic peak belonging to a starting material.

Tracking Product Formation: Observing the increase in the intensity of a unique peak corresponding to the product, such as the C-O-C ether stretch. youtube.com

Identifying Intermediates: Detecting the appearance and subsequent disappearance of absorption bands from short-lived intermediate species.

This continuous stream of data enables precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and ensures reaction consistency and safety. mt.comnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and potential reactivity of complex organic molecules.

The electronic character of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene is dictated by the interplay of its constituent functional groups. The aromatic ring, the electron-withdrawing chlorine atom, and the bromo-butoxyethyl side chain collectively determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For this compound, the chlorine atom's electron-withdrawing nature is expected to lower the energy of the molecular orbitals of the benzene (B151609) ring. scispace.com

The HOMO is likely localized on the benzene ring, which is rich in π-electrons, while the LUMO may be distributed over the entire molecule, including the antibonding orbitals of the C-Br and C-Cl bonds. The butoxy group, being an electron-donating group, can slightly raise the HOMO energy level.

Mulliken Charge Distribution analysis partitions the total molecular charge among the individual atoms, offering insights into the molecule's polarity and reactive sites. stackexchange.comkarazin.ua In this compound, the electronegative chlorine, bromine, and oxygen atoms are expected to carry partial negative charges. Conversely, the carbon atoms directly bonded to these heteroatoms will exhibit partial positive charges, marking them as potential electrophilic sites for nucleophilic attack. semanticscholar.orgniscpr.res.in The hydrogen atoms typically carry small partial positive charges.

| Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.258 | Electron-donating capability |

| LUMO Energy | -0.045 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 0.213 | Chemical reactivity and kinetic stability |

Theoretical calculations are crucial for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, two primary types of reactions can be computationally investigated: nucleophilic substitution at the side chain and electrophilic substitution on the aromatic ring.